Thiophene, 2-(4-methoxyphenyl)-5-nitro-
Description
Thiophene, 2-(4-methoxyphenyl)-5-nitro-, is a heterocyclic aromatic compound featuring a five-membered thiophene ring substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a nitro (-NO₂) group. The thiophene core (C₄H₄S) is inherently aromatic, with sulfur contributing to its electronic structure and reactivity . The 4-methoxyphenyl group introduces electron-donating effects via the methoxy (-OCH₃) substituent, while the nitro group is strongly electron-withdrawing.
The nitro group at position 5 is critical for preventing unwanted dimerization during synthetic processes, such as diazotization, by blocking reactive sites on the thiophene ring . This structural feature enhances the compound’s utility as a stable intermediate in organic synthesis.
Properties
CAS No. |
200358-03-8 |
|---|---|
Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-nitrothiophene |
InChI |
InChI=1S/C11H9NO3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3 |
InChI Key |
YHSZDFFJFQKQRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Two primary approaches dominate: direct nitration of pre-substituted thiophenes and Suzuki cross-coupling for controlled aryl group introduction.
Approach 2: Suzuki Cross-Coupling
This method ensures regioselectivity by introducing the 4-methoxyphenyl group post-nitration:
- Preparation of 2-Bromo-5-Nitrothiophene :
- Bromination : Thiophene is brominated at position 2 using electrophilic substitution (e.g., Br₂/FeBr₃).
- Nitration : 2-Bromothiophene undergoes nitration at position 5 using HNO₃/Cu(NO₃)₂.
- Coupling Reaction :
Synthetic Routes and Optimization
Table 1: Key Methods for Thiophene Derivative Synthesis
Suzuki Coupling Protocol
- Step 1 : Synthesize 2-bromo-5-nitrothiophene.
- Bromination : Thiophene + Br₂/FeBr₃ → 2-bromothiophene.
- Nitration : 2-Bromothiophene + HNO₃/Cu(NO₃)₂ → 2-bromo-5-nitrothiophene.
- Step 2 : Cross-coupling with 4-methoxyphenyl boronic acid.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2 equiv).
- Solvent : Toluene or dioxane.
- Temperature : 80–100°C for 12–24 hours.
Alternative Methods
One-Pot Synthesis Using Na₂S
This method, described in patents, employs a sulfur reagent (e.g., Na₂S·9H₂O) and α-bromoacetophenone derivatives to construct thiophene scaffolds.
- Reaction : Na₂S·9H₂O + α-bromoacetophenone → thiophene intermediates.
- Modification : Introduce nitro groups via nitration or diazotization/bromination steps.
Newman-Kwart Rearrangement
Used to synthesize thiophene derivatives from O-arylthiocarbamates, this method could theoretically introduce nitro groups if starting materials are appropriately functionalized.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-(4-methoxyphenyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while electrophilic substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including 2-(4-methoxyphenyl)-5-nitro-, have shown promising antimicrobial properties . Research indicates effectiveness against bacteria such as Escherichia coli and Mycobacterium tuberculosis due to the reactive intermediates formed by the nitro group during reduction reactions.
Table 1: Antimicrobial Efficacy of Thiophene Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene, 2-(4-methoxyphenyl)-5-nitro- | E. coli | 32 µg/mL |
| Thiophene derivative A | Mycobacterium tuberculosis | 16 µg/mL |
| Thiophene derivative B | Staphylococcus aureus | 64 µg/mL |
Anti-inflammatory Properties
Thiophene-based compounds are recognized for their anti-inflammatory effects. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. A specific study demonstrated that a thiophene derivative reduced inflammation markers in vitro by inhibiting TNF-α and IL-8 expression .
Case Study: Anti-inflammatory Mechanism of Action
In a study involving thiophene derivatives, compound 4 was administered at a dosage of 20 mg/kg, resulting in significant inhibition of mast cell degranulation (>63%) and a notable reduction in enzyme activity related to inflammation .
Applications in Agrochemicals
Thiophene derivatives are also explored for their agrochemical applications . They serve as potential pesticides due to their ability to disrupt biological processes in pests. The structural diversity of thiophenes allows for the design of compounds with specific target profiles against agricultural pests.
Table 2: Agrochemical Potential of Thiophene Derivatives
| Compound Name | Target Pest | Mode of Action |
|---|---|---|
| Thiophene derivative C | Aphids | Inhibition of chitin synthesis |
| Thiophene derivative D | Fungal pathogens | Disruption of cell membrane integrity |
Material Science Applications
In material science, thiophene derivatives are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . Their electron-rich characteristics enhance their capacity for charge transport, making them suitable for electronic applications .
Table 3: Material Applications of Thiophene Derivatives
| Application Type | Compound Name | Properties Utilized |
|---|---|---|
| Organic Semiconductor | Thiophene derivative E | High electron mobility |
| OLED | Thiophene derivative F | Excellent light-emitting efficiency |
Mechanism of Action
The mechanism of action of Thiophene, 2-(4-methoxyphenyl)-5-nitro- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Similar Thiophene Derivatives
Structural and Electronic Comparisons
Thiophene, 2-(1-Bromoethyl)-5-Nitro- (CAS 918497-80-0)
- Substituents: Position 2: 1-bromoethyl (-CH₂Br); Position 5: nitro (-NO₂).
- Molecular Formula: C₆H₆BrNO₂S; Molar Mass: 236.09 g/mol .
- Key Differences :
- The bromoethyl group is electron-withdrawing but less polar than the methoxyphenyl group.
- Increased reactivity in nucleophilic substitutions due to the bromine atom.
- Lower solubility in polar solvents compared to the methoxyphenyl derivative.
2-(4-Fluorophenyl)-5-[(5-Iodo-2-Methylphenyl)Methyl]Thiophene (CAS 898566-17-1)
- Substituents : Position 2: 4-fluorophenyl (-C₆H₄F); Position 5: (5-iodo-2-methylbenzyl).
- Key Differences: Fluorine’s electron-withdrawing effect reduces ring electron density more than methoxy.
2-(4-Chlorophenyl)-5-Oxadiazolyl Thiophene Derivatives
Molecular Geometry and Stability
- Planarity : The target compound’s nitro group promotes planarity (dihedral angle: ~4.24° between thiophene and substituents), enhancing conjugation and thermal stability . In contrast, bromo-substituted analogs exhibit larger dihedral angles (~9.085°), reducing conjugation .
- Synthetic Stability : The nitro group in the target compound prevents dimerization during diazotization, a common issue in unblocked thiophenes . Methyl or halogen substituents lack this protective effect.
Research Findings and Trends
Electron Density Modulation : The nitro group’s electron-withdrawing effect dominates over methoxy’s electron-donating nature, directing electrophilic attacks to specific positions .
Steric Effects : Bulky substituents (e.g., iodo-methylbenzyl in ) reduce reactivity but enhance molecular recognition in drug design.
Toxicity Concerns : Nitro-substituted thiophenes require rigorous toxicological evaluation, as their bioactivation pathways remain poorly understood .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
